3',3'-Difluoro-3'-deoxythymidine
Description
3',3'-Difluoro-3'-deoxythymidine is a synthetic nucleoside analog characterized by the substitution of two fluorine atoms at the 3' position of the deoxyribose sugar. This structural modification distinguishes it from other thymidine derivatives, such as zidovudine (AZT, 3'-azido-3'-deoxythymidine) and 3'-fluoro-3'-deoxythymidine (FT), which bear single functional groups (azido or fluoro) at the 3' position. Nucleoside analogs are pivotal in antiviral therapy due to their ability to inhibit viral replication via incorporation into nascent DNA strands, leading to chain termination or mutagenesis .
Properties
CAS No. |
121353-87-5 |
|---|---|
Molecular Formula |
C10H12F2N2O4 |
Molecular Weight |
262.21 g/mol |
IUPAC Name |
1-[(2R,5R)-4,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12F2N2O4/c1-5-3-14(9(17)13-8(5)16)7-2-10(11,12)6(4-15)18-7/h3,6-7,15H,2,4H2,1H3,(H,13,16,17)/t6-,7-/m1/s1 |
InChI Key |
JQMYGAWECCNTIR-RNFRBKRXSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)(F)F |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)(F)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)(F)F |
Other CAS No. |
121353-87-5 |
Synonyms |
3',3'-difluoro-3'-deoxythymidine 3'-deoxy-3',3'-difluorothymidine 3-fluoro-1-(3'-fluoro-2',3'-dideoxy-beta-D-ribofuranosyl)-5-methyluracil 3-fluoro-1-(3'-fluoro-3'-deoxy-beta-D-erythropentofuranosyl)thymine F2dT |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3',3'-Difluoro-3'-deoxythymidine typically involves a multi-step chemical process. It can be synthesized from thymidine through fluorination reactions, which introduce fluorine atoms at specific positions on the nucleoside structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and NOE (Nuclear Overhauser Effect) experiments are employed to confirm the structure and purity of the synthesized compound .
Antiviral Activity
One of the primary areas of research for this compound is its antiviral activity. Studies have investigated its efficacy against various viruses, particularly HIV-1. However, findings indicate that while this compound shares structural similarities with other active thymidine analogs, it exhibits virtually no activity against HIV-1 . This suggests that the introduction of fluorine at the 3' position significantly alters its biological properties compared to other nucleoside analogs.
Comparison with Other Nucleosides
The compound has been compared with other fluorinated nucleosides such as 3'-fluoro-3'-deoxythymidine and 3'-deoxy-3'-fluoroadenosine. The latter has shown broad-spectrum antiviral activity against various flaviviruses in vitro and in vivo, demonstrating significant reductions in viral titers . In contrast, this compound's lack of antiviral potency raises questions about the role of specific substitutions in determining biological activity.
Mechanistic Insights
Research into the mechanisms by which nucleosides exert their antiviral effects often highlights the importance of metabolic stability and interaction with viral enzymes. The presence of fluorine atoms can enhance metabolic stability, potentially leading to prolonged action within biological systems . However, for this compound, studies suggest that the structural modifications do not confer any significant advantage in terms of antiviral efficacy.
Case Study 1: Anti-HIV Activity
A study comparing various nucleoside analogs demonstrated that while some compounds effectively inhibited HIV replication, this compound did not show any measurable inhibitory effect. This was attributed to its conformational rigidity and steric hindrance introduced by the fluorine substituents .
Case Study 2: Structural Activity Relationship (SAR)
Further investigations into the structural activity relationship revealed that modifications at the 2' and 5' positions of nucleosides significantly influence their antiviral properties. The inability of this compound to interact effectively with viral polymerases was highlighted as a key factor contributing to its inactivity against HIV .
Comparative Data Table
| Compound Name | Antiviral Activity | Key Findings |
|---|---|---|
| This compound | Virtually inactive | No significant inhibition of HIV-1 replication |
| 3'-Fluoro-3'-deoxythymidine | Active | Effective against HIV-1; structural modifications enhance activity |
| 3'-Deoxy-3'-fluoroadenosine | Broad-spectrum | Significant reduction in viral titers; effective in vivo |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Mechanistic Differences
- 3',3'-Difluoro-3'-deoxythymidine : Features two fluorine atoms at the 3' position. The electronegativity of fluorine may enhance metabolic stability and alter binding affinity to viral enzymes like reverse transcriptase (RT).
- AZT (3'-azido-3'-deoxythymidine) : Contains an azido (-N₃) group at the 3' position. AZT is phosphorylated intracellularly to its active triphosphate form (AZT-TP), which competitively inhibits HIV-1 RT and terminates DNA chain elongation .
- 3'-Fluoro-3'-deoxythymidine (FT) : A single fluorine substitution at 3'. Studies indicate FT has distinct cellular transport kinetics and phosphorylation efficiency compared to AZT .
Pharmacokinetic and Pharmacodynamic Profiles
Key Research Findings
- However, cytotoxicity arises from inhibition of protein glycosylation and mitochondrial DNA polymerase γ .
- 3'-Fluoro-3'-deoxythymidine : Exhibits anti-HIV activity comparable to AZT but with distinct pharmacokinetics, including slower clearance in primates and rats . Its single fluorine substitution may reduce off-target effects compared to AZT’s azido group.
- This compound : Hypothesized to combine the metabolic stability of fluorinated analogs with enhanced RT inhibition. Dual fluorine atoms could hinder enzymatic deactivation (e.g., by thymidine kinase) more effectively than single substitutions .
Preparation Methods
Step 1: Protection of the 5'-Hydroxyl Group
Thymidine’s primary 5'-hydroxyl group is protected to prevent undesired side reactions. Trityl chloride (TrCl) in pyridine is typically employed, yielding 5'-O-tritylthymidine. This step achieves near-quantitative yields (>95%) under mild conditions (0–5°C, 12–24 h).
Step 2: Activation of the 3'-Hydroxyl Group
The 3'-hydroxyl group is activated for nucleophilic displacement. Mesyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base converts the hydroxyl to a mesylate (-OMs) group. Reaction conditions (0–25°C, 4–6 h) afford 3'-O-mesyl-5'-O-tritylthymidine in 85–90% yield.
Step 3: Fluorination at C3'
Displacement of the mesylate with fluoride is achieved using diethylaminosulfur trifluoride (DAST) or potassium fluoride (KF) . DAST in anhydrous DCM at −78°C to room temperature (RT) introduces two fluorine atoms via an SN2 mechanism, yielding 3',3'-difluoro-5'-O-tritylthymidine. Yields range from 65–75%.
Step 4: Deprotection of the 5'-OH Group
Final deprotection under acidic conditions (e.g., 80% acetic acid, 2 h, RT) removes the trityl group, yielding this compound. This step achieves >90% yield, with purification via silica gel chromatography.
Key Characterization Data:
-
1H NMR : Absence of 3'-OH proton (δ 2.5–3.0 ppm) and presence of CF2 signals (δ 4.8–5.2 ppm, dt, JHF = 18–22 Hz).
-
NOE Experiments : Confirm a 2'-endo sugar puckering, critical for understanding conformational stability.
Synthesis via gem-Difluorinated Sugar Intermediates
An alternative strategy constructs the difluorinated sugar moiety before coupling to thymine. This method offers stereochemical control and modularity.
Preparation of 3-Deoxy-3,3-difluoro-d-arabinofuranose
The key intermediate is synthesized from chiral gem-difluorohomoallyl alcohol through:
-
Claisen Rearrangement : Thermal rearrangement (180°C, 2 h) of allyl vinyl ether to γ,δ-unsaturated carbonyl compounds.
-
Dihydroxylation : Osmium tetroxide (OsO4)-mediated dihydroxylation (0°C, 12 h) introduces vicinal diols.
-
Oxidation : Ru(VIII)-catalyzed oxidation (NaIO4, RuCl3) converts diols to the arabinofuranose skeleton.
Glycosylation with Thymine
The difluorinated sugar is coupled to thymine using Vorbruggen conditions (hexamethyldisilazane (HMDS), trimethylsilyl triflate (TMSOTf)). Reaction in acetonitrile (80°C, 24 h) affords the β-anomer exclusively (65–70% yield).
Deprotection and Final Product Isolation
Benzoyl or acetyl protecting groups are removed via methanolic ammonia (NH3/MeOH, RT, 6 h), yielding this compound in >85% purity.
Stereochemical Considerations:
-
X-ray Crystallography : Confirms the β-D-arabinofuranosyl configuration.
-
19F NMR : Two distinct fluorine signals (δ −118 to −122 ppm, JFF = 240–260 Hz), indicative of geminal fluorines.
Comparative Analysis of Synthetic Routes
| Parameter | Thymidine Route | Sugar Intermediate Route |
|---|---|---|
| Starting Material Cost | Low (thymidine) | High (chiral precursors) |
| Step Count | 4 | 5–6 |
| Overall Yield | 45–50% | 30–40% |
| Stereochemical Control | Moderate | High |
| Scalability | Industrial feasible | Laboratory-scale |
Challenges and Optimization Strategies
Fluorination Efficiency
DAST-mediated fluorination is moisture-sensitive, requiring strict anhydrous conditions. Substituting DAST with XtalFluor-E (a crystalline alternative) improves reproducibility and safety.
Q & A
What are the established synthetic pathways for 3',3'-Difluoro-3'-deoxythymidine, and how do conformational analyses (e.g., NMR-derived JHF coupling constants) inform its structural stability in solution?
Basic Research Question
The synthesis of this compound involves a four-step process starting from thymidine, as detailed in Bergstrom et al. (1992). Key steps include fluorination at the 3'-position, requiring precise control of reaction conditions to avoid side products. Structural characterization via NMR and nuclear Overhauser effect (NOE) experiments revealed a predominant 2'-endo (S) conformation in solution, supported by JHF coupling constants. This conformation is critical for understanding steric and electronic interactions with enzymatic targets, as deviations from active analogs (e.g., AZT) may explain its lack of antiviral activity .
How does the anti-HIV activity profile of this compound compare to structurally related nucleoside analogs like 3'-Azido-3'-deoxythymidine (AZT), and what experimental approaches are used to validate these differences?
Basic Research Question
Despite conformational similarities to active thymidine analogs, this compound shows virtually no anti-HIV activity in vitro. Comparative studies with AZT involve:
- Enzymatic assays : Measuring inhibition of HIV-1 reverse transcriptase (RT) and host DNA polymerases.
- Cellular uptake and phosphorylation : Quantifying intracellular conversion to mono-, di-, and triphosphate forms via HPLC or radiolabeling.
- Structural modeling : Overlaying conformational data (e.g., 2'-endo vs. 3'-endo) to assess RT binding compatibility.
AZT’s selectivity arises from efficient triphosphate binding to RT, whereas this compound may lack critical interactions due to fluorine steric effects or improper positioning .
What methodologies are employed to investigate the phosphorylation kinetics of this compound in host cells, and how do these compare to activation pathways of clinically used analogs?
Advanced Research Question
Phosphorylation kinetics are studied using:
- Enzyme kinetics : Purified thymidine kinase (TK) and thymidylate kinase assays with varying substrate concentrations to determine Km and Vmax.
- Metabolic profiling : LC-MS/MS quantification of phosphorylated metabolites in HIV-infected vs. uninfected cells.
- Competitive inhibition assays : Co-incubation with natural substrates (e.g., dThd) to assess interference with endogenous nucleotide pools.
Unlike AZT, which undergoes moderate phosphorylation but achieves selective RT inhibition, this compound may exhibit poor conversion to active triphosphate forms or off-target effects on host kinases .
How do researchers resolve contradictions between in vitro enzymatic inhibition data and observed antiviral inactivity for this compound?
Advanced Research Question
Discrepancies arise when in vitro RT inhibition does not translate to cellular activity. Strategies include:
- Conformational analysis : Using X-ray crystallography or molecular dynamics to compare binding modes of triphosphate derivatives with RT.
- Membrane permeability assays : Measuring intracellular drug accumulation via fluorescent analogs or mass spectrometry.
- Host toxicity profiling : Assessing mitochondrial DNA polymerase γ inhibition, which may limit therapeutic windows.
For this compound, its 2'-endo conformation may prevent proper alignment in RT’s active site despite structural similarity to AZT .
What metabolic pathways lead to the generation of toxic catabolites like 3'-amino-3'-deoxythymidine from this compound, and how are these assessed in preclinical models?
Advanced Research Question
Catabolism studies in hepatocytes and microsomes reveal:
- Reductive defluorination : Enzymatic conversion of this compound to 3'-amino-3'-deoxythymidine, a myelotoxic metabolite.
- Assay methods : Radiolabeled tracer studies combined with NMR or HPLC to track metabolite formation.
- Bone marrow cytotoxicity : Colony-forming unit (CFU) assays to quantify hematopoietic stem cell damage.
Mitigation strategies include prodrug design to bypass hepatic metabolism or co-administration with detoxifying agents .
What prodrug strategies (e.g., 5'-O-myristoyl derivatives) could improve the pharmacokinetic properties of this compound, and what synthetic challenges must be addressed?
Advanced Research Question
Prodrug approaches include:
- Lipophilic modifications : Synthesizing 5'-O-myristoyl derivatives to enhance cellular uptake and lymphatic targeting.
- pH-sensitive linkers : Thiourea or ester-based conjugates for controlled release in acidic environments (e.g., tumor tissues).
- Enzymatic activation : Designing substrates for intracellular esterases or kinases.
Challenges involve balancing stability during synthesis (e.g., avoiding premature hydrolysis) and ensuring selective activation in target cells. Prior work on AZT prodrugs demonstrates improved oral bioavailability but requires optimization for fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
